

Stability of DS18561882 in different experimental conditions

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206

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Technical Support Center: DS18561882

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the MTHFD2 inhibitor, **DS18561882**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid **DS18561882**?

A1: Solid **DS18561882** should be stored at -20°C for up to 3 years. For long-term storage, it is recommended to store it as a powder.

Q2: How should I prepare and store stock solutions of **DS18561882**?

A2: It is recommended to prepare stock solutions in a solvent like DMSO. Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year.^[1] Some suppliers suggest that in solvent, the compound is stable for up to 2 years at -80°C and 1 year at -20°C when stored under nitrogen.^[1]

Q3: What is the recommended solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of **DS18561882**.^[1]

Q4: Is **DS18561882** sensitive to light?

A4: While specific photostability studies for **DS18561882** are not readily available, it is a general good laboratory practice to protect all research compounds from prolonged light exposure to prevent potential degradation.

Q5: How stable is **DS18561882** in aqueous solutions or cell culture media?

A5: There is limited publicly available data on the stability of **DS18561882** in aqueous solutions or various cell culture media. For in vivo studies, it is recommended to prepare fresh solutions daily.[1] For in vitro experiments, it is advisable to prepare fresh dilutions in media for each experiment to ensure compound integrity.

Q6: What is the mechanism of action of **DS18561882**?

A6: **DS18561882** is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in the mitochondrial one-carbon metabolism pathway.[2][3] By inhibiting MTHFD2, **DS18561882** disrupts the synthesis of nucleotides and amino acids essential for rapidly proliferating cells, such as cancer cells.[2] This leads to the depletion of purines and can cause cellular stress and growth arrest.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity in cell-based assays.

- Potential Cause 1: Compound degradation.
 - Troubleshooting Step: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your experimental buffer or cell culture medium immediately before each experiment.
- Potential Cause 2: Suboptimal compound concentration.
 - Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. The reported GI50 for **DS18561882** in the MDA-MB-231 cell line is 140 nM.[3][5]
- Potential Cause 3: Cell line sensitivity.

- Troubleshooting Step: Different cell lines may exhibit varying sensitivity to MTHFD2 inhibition. Verify the expression level of MTHFD2 in your cell line of interest, as higher expression is often correlated with greater sensitivity.[6][7]

Issue 2: Precipitation of the compound in aqueous solutions.

- Potential Cause 1: Low solubility in aqueous buffers.
 - Troubleshooting Step: **DS18561882** may have limited solubility in aqueous solutions. When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a concentration that affects cell viability (typically <0.5%). For in vivo preparations, a suspension in 0.5% (w/v) methyl cellulose 400 solution has been used.[1] A clear solution for in vivo use can also be prepared using a mixture of DMSO, PEG300, Tween-80, and saline.[1]
- Potential Cause 2: Incorrect pH of the buffer.
 - Troubleshooting Step: While specific pH stability data is unavailable, significant deviations from neutral pH can affect the solubility and stability of many small molecules. Ensure your buffers are within a physiologically relevant pH range.

Stability Data

Table 1: Recommended Storage Conditions for **DS18561882**

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	Long-term storage
Stock Solution (in DMSO)	-80°C	1 year	Aliquot to avoid freeze-thaw cycles
Stock Solution (in DMSO, under Nitrogen)	-80°C	2 years	As per some supplier information[1]
Stock Solution (in DMSO, under Nitrogen)	-20°C	1 year	As per some supplier information[1]

Table 2: In Vivo Formulation Stability

Formulation	Stability Recommendation
Suspension in 0.5% (w/v) methyl cellulose 400 solution	Prepare fresh for each administration[1]
2.5 mg/mL clear solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	Prepare fresh for each administration. Caution is advised for dosing periods exceeding half a month with this formulation.[1]

Experimental Protocols

MTHFD2 Enzymatic Assay (Adapted from general protocols)

This protocol outlines a method to determine the direct inhibitory activity of **DS18561882** on recombinant MTHFD2 enzyme.

- Preparation of Reagents:
 - Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

- Recombinant human MTHFD2 protein.
- Substrates: 5,10-methylenetetrahydrofolate (CH₂-THF) and NAD⁺.
- **DS18561882**: Prepare a dilution series in the assay buffer from a DMSO stock solution.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of **DS18561882**.
 - Initiate the enzymatic reaction by adding the substrates (CH₂-THF and NAD⁺).
 - Incubate the plate at 37°C.
- Detection:
 - Measure the production of NADH over time using a plate reader (absorbance at 340 nm or fluorescence).
- Data Analysis:
 - Calculate the rate of NADH production for each concentration of **DS18561882**.
 - Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve. The reported IC₅₀ for **DS18561882** is 0.0063 μM for MTHFD2.[\[1\]](#)

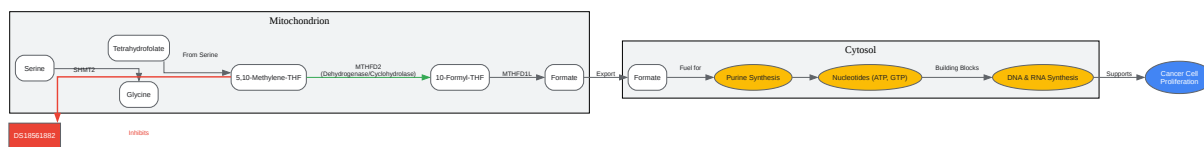
Cell Viability Assay (MTT Assay - Adapted)

This protocol describes a method to assess the effect of **DS18561882** on the viability of cancer cells.

- Cell Seeding:
 - Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment:

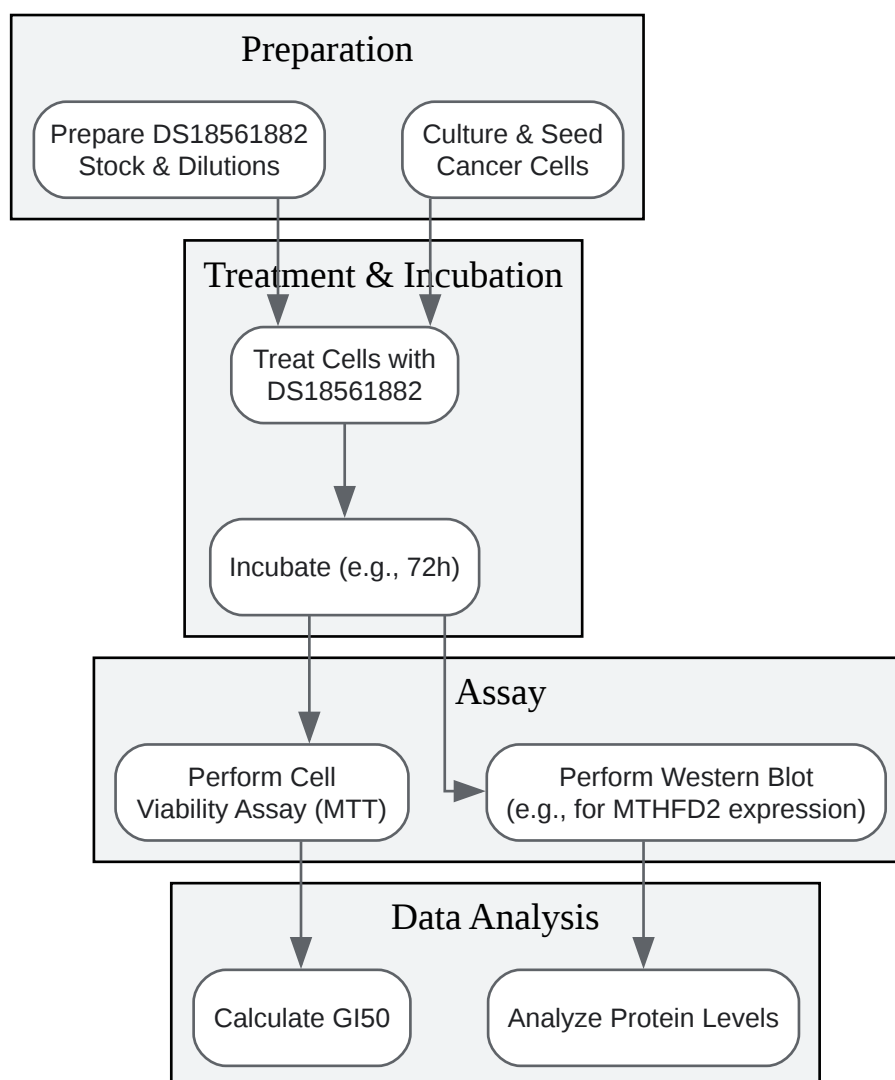
- Prepare serial dilutions of **DS18561882** in complete cell culture medium from a DMSO stock solution.
- Treat the cells with the different concentrations of **DS18561882**. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization and Measurement:
 - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the half-maximal growth inhibition (GI₅₀) from the dose-response curve.

Visualizations



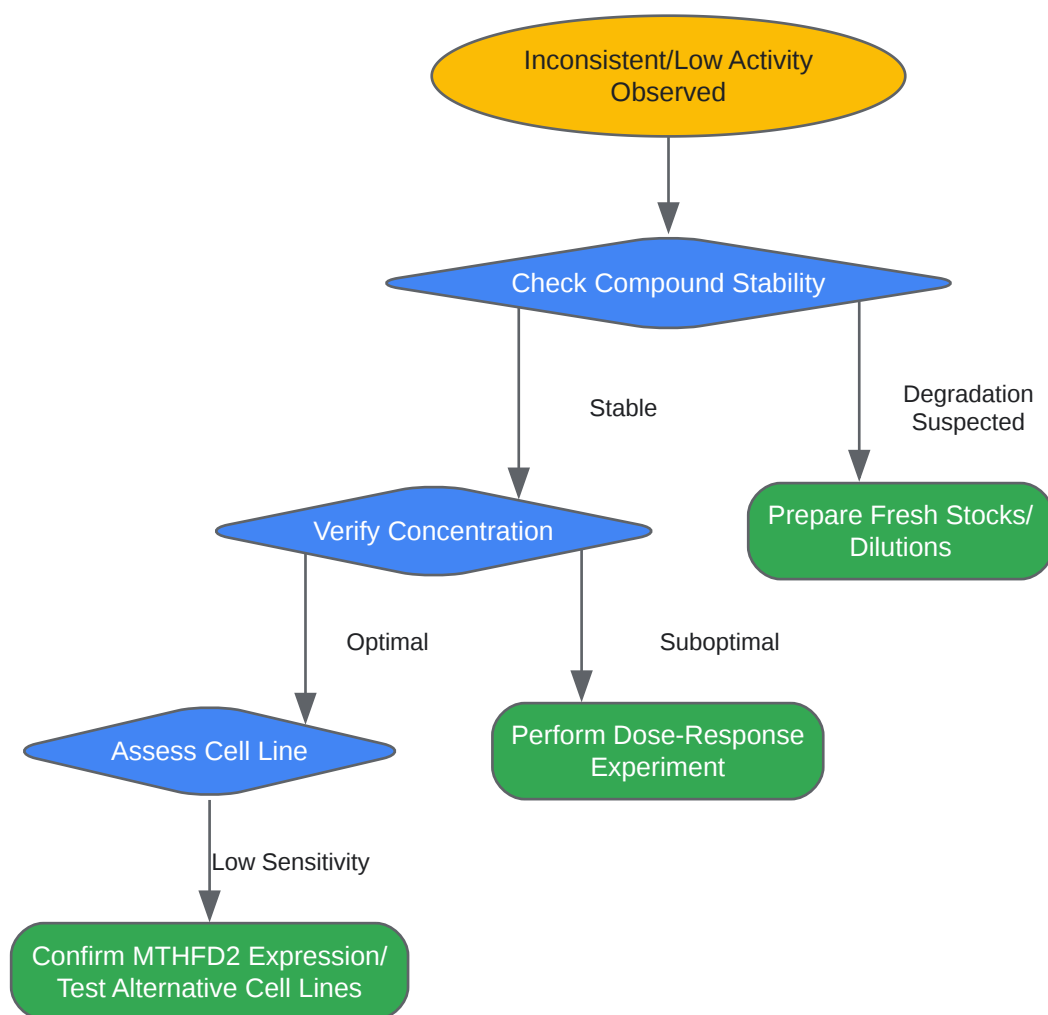
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Caption: Inhibition of MTHFD2 by **DS18561882** in the one-carbon metabolism pathway.



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Caption: General experimental workflow for in vitro testing of **DS18561882**.



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Caption: Troubleshooting logic for inconsistent experimental results with **DS18561882**.

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